molecular formula C32H24N2 B079341 N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine CAS No. 10311-62-3

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine

Cat. No.: B079341
CAS No.: 10311-62-3
M. Wt: 436.5 g/mol
InChI Key: WFUHVLZOAXEIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine is a compound known for its application in organic electronics, particularly as a hole transport and electron blocking layer material. This compound is widely used in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine typically involves the reaction of naphthylamine derivatives with biphenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF), chloroform, and toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Scientific Research Applications

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine has a wide range of applications in scientific research:

Mechanism of Action

The compound functions primarily as a hole transport and electron blocking layer in electronic devices. It facilitates the movement of positive charges (holes) while blocking the movement of electrons, thereby improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport and reduce recombination losses .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine
  • N4,N4’-Di(biphenyl-4-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine

Uniqueness

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine stands out due to its superior hole transport properties and its ability to form stable thin films. This makes it particularly valuable in the production of high-efficiency OLEDs and perovskite solar cells .

Properties

IUPAC Name

N-[4-[4-(naphthalen-2-ylamino)phenyl]phenyl]naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2/c1-3-7-27-21-31(19-13-23(27)5-1)33-29-15-9-25(10-16-29)26-11-17-30(18-12-26)34-32-20-14-24-6-2-4-8-28(24)22-32/h1-22,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUHVLZOAXEIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630263
Record name N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10311-62-3
Record name N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.